![molecular formula C20H23FN4O3 B5665675 8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665675.png)
8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
This compound belongs to the class of heterocyclic compounds, characterized by rings that contain atoms of at least two different elements as members of its ring(s). These compounds often exhibit a wide range of biological activities and are of significant interest in pharmaceutical research. However, this summary will focus on the synthesis, structural analysis, and chemical properties, excluding applications in drug use and dosage or side effects.
Synthesis Analysis
The synthesis of related diazaspiro[4.5]decane derivatives involves simple, fast, and cost-effective methods. A three-step synthesis process has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, yielding high overall yields and requiring no further purification, indicating a facile pathway to these heterocyclic scaffolds (Pardali et al., 2021).
Molecular Structure Analysis
Molecular mechanics energy minimization techniques have been applied to related compounds, providing insights into structural parameters crucial for understanding the compound's reactivity and interactions. The synthesis and structural characterization of isostructural thiazoles with similar moieties highlight the importance of crystallographic analysis in determining molecular conformation and reactivity (Kariuki et al., 2021).
Chemical Reactions and Properties
Reactions involving diazaspiro[4.5]decane derivatives have shown regioselective synthesis and transformation capabilities. For instance, the reaction with nucleophiles under ring transformation leads to pyrazole-4-carboxylic acid derivatives, demonstrating the compound's versatile reactivity (Kirschke et al., 1994).
Physical Properties Analysis
Studies on the decarboxylation rates of related compounds provide insight into their stability and reactivity under different conditions. These studies help in understanding the compound's behavior in various environments, which is crucial for its handling and storage (Bigley & May, 1969).
Chemical Properties Analysis
FT-IR, NBO, HOMO-LUMO, and MEP analysis of closely related compounds provide comprehensive details on the electronic structure, stability, and reactivity. Molecular docking studies suggest potential inhibitory activity against specific targets, highlighting the importance of structural features in the compound's reactivity and potential applications (Mary et al., 2015).
properties
IUPAC Name |
8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-24-17(26)10-16(19(27)28)20(24)6-8-25(9-7-20)12-14-11-22-23-18(14)13-2-4-15(21)5-3-13/h2-5,11,16H,6-10,12H2,1H3,(H,22,23)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNDCCYPOQSCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=C(NN=C3)C4=CC=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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